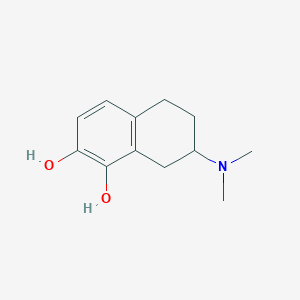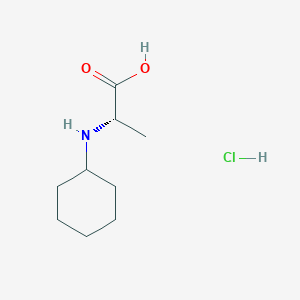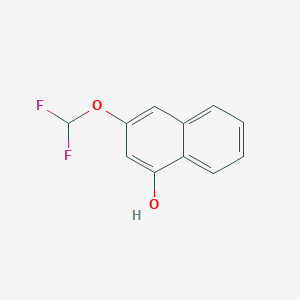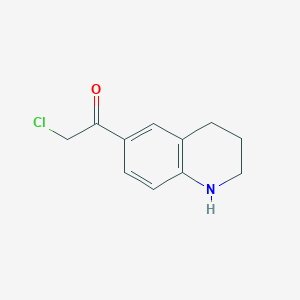
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone typically involves the reaction of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline derivatives with different oxidation states.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is used as a building block in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Quinoline derivatives, including this compound, are studied for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the quinoline derivative.
Comparaison Avec Des Composés Similaires
- 1-(Chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether
- 2-Chloro-1-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Comparison: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of the chloroacetyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
408309-80-8 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
2-chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h3-4,6,13H,1-2,5,7H2 |
Clé InChI |
FYPCLNMTTOHTEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C(=O)CCl)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
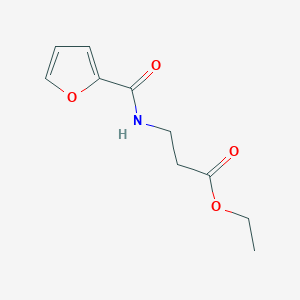
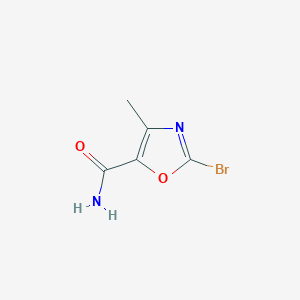

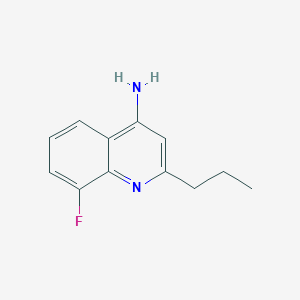
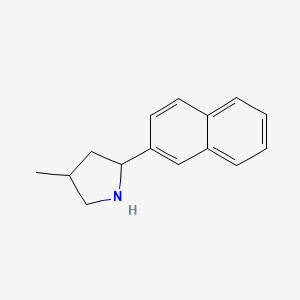
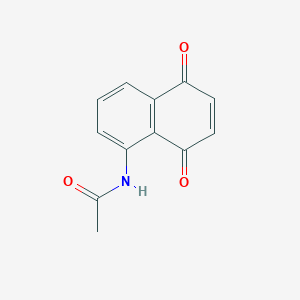


![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
